2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Lysine ɛ-aminotransferase inhibition Latent tuberculosis Antimicrobial

Standard pyridine-thiazole carboxylic acids often lack validated bioactivity data, leading to failed SAR campaigns. This compound solves that gap with documented utility. - **Proven Scaffold**: Parent for Pim kinase inhibitor synthesis (patent-supported) and antiproliferative analogs active vs. MCF-7/HepG2 (IC50 5.36-8.76 µM) - **Drug-like Profile**: cLogP 1.90, TPSA 91.32 Ų - optimal for oral bioavailability - **Supply Certainty**: Multiple pack sizes, immediate dispatch

Molecular Formula C9H6N2O2S
Molecular Weight 206.22
CAS No. 216867-46-8
Cat. No. B2723277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
CAS216867-46-8
Molecular FormulaC9H6N2O2S
Molecular Weight206.22
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(S2)C(=O)O
InChIInChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
InChIKeyLUOLVDGBKGGNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid: Core Building Block


2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (CAS 216867-46-8) is a heterocyclic compound featuring a pyridine ring and a thiazole ring, with a molecular formula of C9H6N2O2S and a molecular weight of 206.22 g/mol . It serves as a versatile scaffold for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents [1]. The compound is often utilized as a key intermediate in pharmaceutical research, with its carboxylic acid functional group enabling further derivatization.

Impact of Analog Substitution on Biological Activity


While 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid shares a core structure with other pyridine-thiazole carboxylic acids, substitution at the 4-position of the thiazole ring can drastically alter both its synthetic utility and biological profile. For instance, the introduction of a methoxy group at the 4-position, as in 4-methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid, shifts the compound's activity from a general building block to a potent inhibitor of lysine ɛ-aminotransferase (LAT) with an IC50 of 1.22 μM [1]. This demonstrates that even minor structural modifications can lead to significant changes in target engagement and efficacy, making generic substitution unreliable without specific functional validation [2].

Quantitative Comparison Against Key Analogs


LAT Inhibitory Activity vs. 4-Methoxy Analog

While 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid itself has not been directly profiled for LAT inhibition, its 4-methoxy derivative (4-methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid) demonstrates potent activity with an IC50 of 1.22 ± 0.85 μM [1]. This suggests that the unsubstituted parent compound likely serves as a less active precursor, with the methoxy group being crucial for target engagement. The target compound is therefore more suited as a synthetic intermediate rather than a direct LAT inhibitor.

Lysine ɛ-aminotransferase inhibition Latent tuberculosis Antimicrobial

Antiproliferative Activity of Pyridine-Thiazole Derivatives

A series of pyridine-thiazole derivatives, structurally related to 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, exhibited potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 5.36 to 8.76 μM [1]. While the parent compound's direct activity is not reported, these data underscore the class's potential as a scaffold for anticancer agents. In contrast, the 4-methoxy analog showed minimal cytotoxicity (>50 μM) in the same LAT inhibitor study, highlighting the divergent biological profiles within this chemical class [2].

Anticancer Antiproliferative Cytotoxicity

Pim Kinase Inhibition Potential

Thiazole and pyridine carboxamide derivatives, which can be synthesized from 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, have been disclosed as potent inhibitors of Pim kinases [1]. These kinases are implicated in various cancers, and their inhibition is a validated therapeutic strategy. The patent literature specifically highlights the utility of thiazole carboxamide compounds in treating diseases related to Pim kinase activity [2]. The parent carboxylic acid is thus a crucial intermediate for accessing this class of inhibitors.

Pim kinase inhibition Cancer therapeutics Kinase inhibitor

Drug-Likeness Physicochemical Profile

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid exhibits a calculated LogP of 1.90 and a topological polar surface area (TPSA) of 91.32 Ų [1]. These values are within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting that derivatives of this scaffold may possess favorable drug-like properties. In comparison, the 4-methyl analog (CAS 144060-98-0) has a higher molecular weight (220.25 g/mol) and slightly different lipophilicity, which could impact its pharmacokinetic profile .

Physicochemical properties Drug-likeness ADME

Evidence-Based Application Scenarios


Anticancer Screening via Pyridine-Thiazole Derivatives

Leverage the scaffold to generate novel antiproliferative agents, as demonstrated by the potent activity of related pyridine-thiazole compounds against MCF-7 and HepG2 cell lines (IC50 5.36-8.76 μM) [4]. The parent carboxylic acid serves as a versatile starting material for amide coupling and other derivatization reactions to explore structure-activity relationships.

Pim Kinase Inhibitor Development for Oncology

Utilize the compound as a key intermediate in the synthesis of thiazole carboxamide derivatives, which have been disclosed as inhibitors of Pim kinases [4]. This application is supported by patent literature highlighting the utility of such compounds in treating cancers associated with Pim kinase overexpression.

LAT Inhibition for Latent Tuberculosis

While the parent compound is not a direct LAT inhibitor, it can be used to synthesize the 4-methoxy analog, which exhibits potent LAT inhibition (IC50 = 1.22 μM) and significant reduction of nutrient-starved M. tuberculosis (2.8 log reduction) [4]. This makes it a valuable precursor for developing new anti-tuberculosis agents targeting latent infections.

Physicochemical Optimization in Medicinal Chemistry

Employ the scaffold for its favorable calculated LogP (1.90) and TPSA (91.32 Ų) values [4], which align with drug-likeness criteria. This property profile makes it an attractive starting point for designing derivatives with improved oral bioavailability and pharmacokinetic properties.

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